molecular formula C20H24N2O2 B5177670 2-(2-METHYLPHENOXY)-1-[4-(2-METHYLPHENYL)PIPERAZINO]-1-ETHANONE

2-(2-METHYLPHENOXY)-1-[4-(2-METHYLPHENYL)PIPERAZINO]-1-ETHANONE

Cat. No.: B5177670
M. Wt: 324.4 g/mol
InChI Key: QIXGTFGRPKREOT-UHFFFAOYSA-N
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Description

2-(2-METHYLPHENOXY)-1-[4-(2-METHYLPHENYL)PIPERAZINO]-1-ETHANONE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a piperazine ring substituted with 2-methylphenyl groups and an ethanone moiety linked to a 2-methylphenoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-METHYLPHENOXY)-1-[4-(2-METHYLPHENYL)PIPERAZINO]-1-ETHANONE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-methylphenol with an appropriate halogenated ethanone derivative under basic conditions to form the 2-methylphenoxy ethanone intermediate. This intermediate is then reacted with 1-(2-methylphenyl)piperazine under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2-METHYLPHENOXY)-1-[4-(2-METHYLPHENYL)PIPERAZINO]-1-ETHANONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

2-(2-METHYLPHENOXY)-1-[4-(2-METHYLPHENYL)PIPERAZINO]-1-ETHANONE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-METHYLPHENOXY)-1-[4-(2-METHYLPHENYL)PIPERAZINO]-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methoxyphenyl)isocyanate: A compound with similar structural features but different functional groups.

    3-(4-Methylphenoxy)propionic acid: Another compound with a phenoxy group and a carboxylic acid moiety.

Uniqueness

2-(2-METHYLPHENOXY)-1-[4-(2-METHYLPHENYL)PIPERAZINO]-1-ETHANONE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its piperazine ring and ethanone moiety make it a versatile compound for various research applications.

Properties

IUPAC Name

2-(2-methylphenoxy)-1-[4-(2-methylphenyl)piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-16-7-3-5-9-18(16)21-11-13-22(14-12-21)20(23)15-24-19-10-6-4-8-17(19)2/h3-10H,11-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIXGTFGRPKREOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C(=O)COC3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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